molecular formula C6H10O B089403 1-Hexyn-3-OL CAS No. 105-31-7

1-Hexyn-3-OL

Cat. No. B089403
CAS RN: 105-31-7
M. Wt: 98.14 g/mol
InChI Key: LTFTWJYRQNTCHI-UHFFFAOYSA-N
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Description

1-Hexyn-3-ol is a terminal propargylic alcohol . It has an empirical formula of C6H10O and a molecular weight of 98.14 . It is used in the synthesis of racemic 3-hydroxy-2-hexanone and in the preparation of 1,2,3-triazoles .


Synthesis Analysis

1-Hexyn-3-ol can be prepared by the reaction of a methyl magnesium halide with propargyl chloride to form an ethylacetylene magnesium halide. This is followed by an addition reaction of ethylene oxide to the ethylacetylene magnesium halide to form a halogen magnesium salt of hexyn-3-ol-1. The final step is the hydrolysis of the halogeno magnesium salt of hexyn-3-ol-1 .


Molecular Structure Analysis

The molecular structure of 1-Hexyn-3-ol can be represented by the SMILES string CCCC(O)C#C . The InChI key for 1-Hexyn-3-ol is LTFTWJYRQNTCHI-UHFFFAOYSA-N .


Chemical Reactions Analysis

1-Hexyn-3-ol undergoes a microwave-accelerated coupling-isomerization reaction (MACIR) with (hetero)aryl halides to afford the corresponding enone .


Physical And Chemical Properties Analysis

1-Hexyn-3-ol has a refractive index of n20/D 1.431 and a boiling point of 118 °C. Its density is 0.873 g/mL at 25 °C .

Scientific Research Applications

  • Synthesis and Isomer Studies : A study described the synthesis of positional and geometrical isomers of n-hexyn-1-ols, including 2-, 3-, 4- and 5-hexyn-1-ol. These alcohols were synthesized from sodium-acetylide in liquid ammonia and further processed to produce corresponding n-hexen-1-ols (Hatanaka, Hamada, & Ohno, 1961).

  • Chiral Resolution : The resolution of 5-hexyn-3-ol was achieved through high-performance chromatography, providing insights into the absolute configuration of its enantiomers (Roy & Deslongchamps, 1985).

  • Environmental Impact : An evaluation of the environmental impact of leaf-wound oxygenated compounds, including 1-penten-3-ol and (Z)-3-hexen-1-ol, highlighted their removal processes in the atmosphere, primarily through gas-phase reactions with hydroxyl radicals (Jiménez et al., 2009).

  • Corrosion Inhibition : 5-Hexyn-1-ol was studied for its ability to inhibit carbon steel corrosion in solutions containing picolinic and ascorbic acids. This research offers insights into the chemisorption of 5-hexyn-1-ol on metal surfaces and its efficiency as a corrosion inhibitor (Das, Sudersanan, & Totlani, 2000).

  • Catalysis and Fragrance Production : A study on the preparation of mono- and bi-metallic heterogeneous catalysts focused on the semihydrogenation of 3-hexyn-1-ol to (Z)-3-hexen-1-ol, a key fragrance compound. This research explored various reaction parameters for efficient and selective production (Paganelli et al., 2020).

  • Photophysical Properties : The synthesis and photophysical properties of linear and V-shaped oligo(phenylene ethynylene) derivatives, including studies on 1-hexyne derivatives, were investigated. This research highlights the geometric effects on the properties of these compounds (Yuan, Han, Ge, & Wang, 2010).

Safety And Hazards

1-Hexyn-3-ol is classified as a flammable liquid (Category 3), and it is toxic if swallowed or comes into contact with skin. It can cause serious eye damage . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

hex-1-yn-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-3-5-6(7)4-2/h2,6-7H,3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTFTWJYRQNTCHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4051536
Record name Hex-1-yn-3-ol
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Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1-Hexyn-3-OL

CAS RN

105-31-7
Record name 1-Hexyn-3-ol
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Record name Propylethinylcarbinol
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Record name 1-HEXYN-3-OL
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Record name 1-Hexyn-3-ol
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Record name Hex-1-yn-3-ol
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Record name Hex-1-yn-3-ol
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Record name PROPYLETHINYLCARBINOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
251
Citations
JR Wells - International journal of chemical kinetics, 2004 - Wiley Online Library
… 3,5-Dimethyl-1-hexyn-3-ol relative rate plot with decane (Δ) and pentanal (▪) as reference compounds. The OH + DHO rate constant, k DHO , measured is (28.8 ± 1.2) × 10 −12 cm 3 …
Number of citations: 13 onlinelibrary.wiley.com
V Vaithiyanathan, G Ravichandran - Tetrahedron Letters, 2021 - Elsevier
… K-10 clay, 100% w/w FeCl 3 and 1-hexyn-3-ol (4equvalent, 0.0392 g) was taken in a sealed tube to irradiate for 3 min in a microwave oven with 70% power level. The progress of the …
Number of citations: 2 www.sciencedirect.com
T Takeshima - Journal of the American Chemical Society, 1953 - ACS Publications
The formic acid rearrangement of ethynyl carbinols has been extended to 3, 4-dhnethyl-l-hexyn-3-ol (I). The major re-arrangement product (ca. 30%) consisted of a mixture of the known …
Number of citations: 2 pubs.acs.org
BW Gung, AO Omollo - 2009 - Wiley Online Library
… After several trials, the successful synthesis commenced with three key fragments, R-(–)1-hexyn-3-ol (8), 1,4-diiodo-1,3-butadiene (9), and THP-protected 4,6-heptadiyn-1-ol (6). The …
M Matsuda, T Yamazaki, K Fuhshuku, T Sugai - Tetrahedron, 2007 - Elsevier
… -[(4-methoxybenzyl)oxy]-1-trimethylsilyl-1-hexyn-3-ol (3a) was obtained in as high as 96.1% … )-5-[(4-methoxybenzyl)oxy]-1-trimethylsilyl-1-hexyn-3-ol (15), a synthetic intermediate for the …
Number of citations: 34 www.sciencedirect.com
CY Chen, KL Kuo, JW Fan - Journal of Environmental Monitoring, 2012 - pubs.rsc.org
The present study evaluates the toxicity of 34 propargylic alcohols, including primary, primary homo-, secondary, and tertiary alcohols, based on their effects on phytoplankton. A closed-…
Number of citations: 13 pubs.rsc.org
K TOMITA, M NAGANO - Chemical and Pharmaceutical Bulletin, 1968 - jstage.jst.go.jp
… In place of 2—heptyn—4—ol, 1—hexyn—3-ol (VI) was treated with carbon disulfide in the same manner to give three main products after silica—gel chromatography. Two of them were …
Number of citations: 14 www.jstage.jst.go.jp
AHK Sharba, YA Al-Fattahi, FW Askar - Al-Nahrain Journal of Science, 2011 - iasj.net
… Cycloaddition reaction was also carried out with propargyl chloride, propargyl alcohol and 1-hexyn-3-ol using (ph3P)3CuI as a catalyst to give the triazole derivatives (12-14). Reaction …
Number of citations: 3 www.iasj.net
F Tureček, ZK Havlas, F Maquin… - Helvetica Chimica …, 1986 - Wiley Online Library
… The cation radical (HCC(OH)CH 2 ) +· was prepared by electron‐impact ionization of the neutral enol, or by dissociative ionization of 1‐hexyn‐3‐ol and 1‐ethynylcyclobutanol, and …
Number of citations: 7 onlinelibrary.wiley.com
K Azis, M Wiharto, S Saenab, S Syamsiah - Proceedings of (ICMSTEA) … - eprints.unm.ac.id
… The next compound was 1, 6-anhydro-beta-d-glucopyranose (7.76%), 1-Hexyn-3-ol (6.60%), and Phenol, 2-methoxy (4.69%). The results of the identification of chemical … 1-Hexyn-3-ol 9 …
Number of citations: 0 eprints.unm.ac.id

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